molecular formula C16H27N5O4Si B11824308 1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B11824308
M. Wt: 381.50 g/mol
InChI Key: CXIAWCOBGBHOCC-YNEHKIRRSA-N
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Description

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside, but with modifications that include an azido group at the 3’ position and a tert-butyldimethylsilyl group at the 5’ position. These modifications confer unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine typically involves multiple steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using a reagent like sodium azide in an appropriate solvent, such as dimethylformamide (DMF).

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine can undergo various chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Deprotection reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions.

Common Reagents and Conditions

    Sodium azide: Used for introducing the azido group.

    Hydrogen and palladium on carbon (Pd/C): Used for the reduction of the azido group.

    Tert-butyldimethylsilyl chloride and imidazole: Used for the protection of the hydroxyl group.

Major Products Formed

    3’-Amino-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: Formed by the reduction of the azido group.

    3’-Azido-3’-deoxythymidine: Formed by the deprotection of the tert-butyldimethylsilyl group.

Scientific Research Applications

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral properties, particularly against retroviruses.

    Medicine: Investigated for its potential use in antiviral therapies.

    Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine involves its incorporation into viral DNA by viral reverse transcriptase. The azido group at the 3’ position prevents the addition of further nucleotides, thereby terminating DNA synthesis and inhibiting viral replication. This mechanism is similar to that of other nucleoside analogs used in antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.

    5’-O-tert-butyldimethylsilyl-3’-deoxythymidine: A related compound without the azido group.

Uniqueness

3’-Azido-5’-O-tert-butyldimethylsilyl-3’-deoxythymidine is unique due to the presence of both the azido and tert-butyldimethylsilyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H27N5O4Si

Molecular Weight

381.50 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23)/t11-,12+,13+/m0/s1

InChI Key

CXIAWCOBGBHOCC-YNEHKIRRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

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